N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a triazolobenzimidazole moiety, and an acetamide group, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C17H11ClN6OS2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H11ClN6OS2/c18-9-5-6-11-13(7-9)27-16(20-11)21-14(25)8-26-17-23-22-15-19-10-3-1-2-4-12(10)24(15)17/h1-7H,8H2,(H,19,22)(H,20,21,25) |
InChI Key |
FAQIKMJUSCPRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)NC4=NC5=C(S4)C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 6-chloro-1,3-benzothiazole precursor, followed by the introduction of the triazolobenzimidazole moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the acetamide group via an amidation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group or the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.
Major Products Formed
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide: shares similarities with other benzothiazole and triazolobenzimidazole derivatives.
6-chloro-1,3-benzothiazole: A precursor in the synthesis of the compound.
Triazolobenzimidazole derivatives: Compounds with similar structural motifs and potential bioactive properties.
Uniqueness
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. The unique structural features of this compound suggest a diverse range of biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the benzothiazole and triazole rings. The general synthetic route may include:
- Formation of Benzothiazole : The benzothiazole ring is synthesized through cyclization reactions involving thiophenol derivatives and chloroacetic acid.
- Triazole Formation : The triazole moiety can be formed via cyclization reactions using hydrazine derivatives and appropriate carbonyl compounds.
- Final Coupling : The final product is obtained through coupling reactions between the benzothiazole and triazole intermediates under controlled conditions.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit significant anticancer activity. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. For example, a related compound demonstrated a reduction in IL-6 and TNF-α levels while promoting apoptosis in cancer cells at micromolar concentrations .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation pathways. By reducing the production of pro-inflammatory mediators like prostaglandins, these compounds can alleviate inflammation-related conditions .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Modulation of Signaling Pathways : Interfering with key signaling pathways that regulate cell survival and apoptosis.
Case Studies
- Study on Benzothiazole Derivatives :
- Anti-inflammatory Assessment :
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
